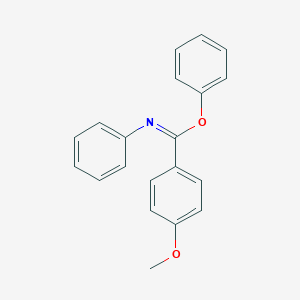
1-Bromo-4-((4-clorofenil)sulfonil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene is an organic compound with the molecular formula C12H8BrClO2S and a molecular weight of 331.61 g/mol . It is a white to off-white powder that is used in various chemical reactions and applications. This compound is known for its unique structure, which includes a bromine atom, a chlorophenyl group, and a sulfonyl group attached to a benzene ring.
Aplicaciones Científicas De Investigación
1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene has several applications in scientific research:
Métodos De Preparación
The synthesis of 1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene typically involves the following steps:
Análisis De Reacciones Químicas
1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as toluene.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene involves its ability to participate in various chemical reactions due to its functional groups. The bromine atom and sulfonyl group are particularly reactive, allowing the compound to undergo substitution and coupling reactions. These reactions can lead to the formation of new chemical bonds and the synthesis of complex molecules .
Comparación Con Compuestos Similares
1-Bromo-4-((4-chlorophenyl)sulfonyl)benzene can be compared with similar compounds such as:
1-Bromo-4-chlorobenzene: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Bromobenzenesulfonyl chloride: This compound has a similar structure but lacks the chlorophenyl group, affecting its reactivity and applications.
4-Bromophenyl methyl sulfone: This compound has a methylsulfonyl group instead of a chlorophenylsulfonyl group, leading to different chemical properties and reactivity.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMPHUWLSLSAHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-1H-dibenzo[e,g]indole](/img/structure/B515049.png)


![[2-(4-Bromobenzoyl)-1,2-dihydrocyclobuta[l]phenanthren-1-yl](4-bromophenyl)methanone](/img/structure/B515057.png)
![5-Bromopentacyclo[8.6.6.0~3,8~.0~11,16~.0~17,22~]docosa-3,5,7,11,13,15,17,19,21-nonaene](/img/structure/B515058.png)

![2-[3,4-bis(benzyloxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B515061.png)
methyl benzoate](/img/structure/B515063.png)

![2-{Ethyl[(6-methyl-1-benzothien-3-yl)methyl]amino}ethanol](/img/structure/B515067.png)
![N-(2-chloroethyl)-N-[(5-fluoro-1-benzothien-3-yl)methyl]-2-methyl-2-propanamine](/img/structure/B515068.png)

![Spiro(1,3-dioxolane-2,10'-tricyclo[5.2.1.0~2,6~]deca[4,8]diene)-3'-one](/img/structure/B515073.png)
